molecular formula C15H20N2O5S2 B4079145 N-(1,1-dioxidotetrahydro-3-thienyl)-4-(1-pyrrolidinylsulfonyl)benzamide

N-(1,1-dioxidotetrahydro-3-thienyl)-4-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B4079145
M. Wt: 372.5 g/mol
InChI Key: QBSSPIPMBZJTIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide derivatives involves multistep chemical reactions that require precision and understanding of organic chemistry principles. For example, the Bischler-Napieralski reaction has been used to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-aryl-4-hydroxybutyl)benzamides, highlighting a method that could be adapted for synthesizing complex benzamides like N-(1,1-dioxidotetrahydro-3-thienyl)-4-(1-pyrrolidinylsulfonyl)benzamide (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals significant insights into their chemical behavior. X-ray crystallography studies, for instance, have determined the crystal and molecular structure of similar compounds, providing details on bond lengths, bond angles, and dihedral angles which are crucial for understanding the 3D conformation of N-(1,1-dioxidotetrahydro-3-thienyl)-4-(1-pyrrolidinylsulfonyl)benzamide (Fernandes, Levendis, & Reid, 2012).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to a variety of products depending on the reactants and conditions used. For example, the reaction of benzoyl chloride with 2-amino-3-pyridinol under weak basic solution conditions produces N-(3-Hydroxy-2-pyridyl)benzamides, demonstrating the reactivity of benzamide derivatives under different chemical conditions (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application. Studies have shown that the solubility and crystalline structure of these compounds can be influenced by their molecular conformation and substituents (Prasad, Shamala, Nagaraj, Chandrasekaran, & Balaram, 1979).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and functional group transformations, are key to their functionality. For example, the introduction of substituents on the benzamide structure can significantly affect its reactivity and stability, as demonstrated in various synthesis and reactivity studies (Chau, Saegusa, & Iwakura, 1982).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S2/c18-15(16-13-7-10-23(19,20)11-13)12-3-5-14(6-4-12)24(21,22)17-8-1-2-9-17/h3-6,13H,1-2,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSSPIPMBZJTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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